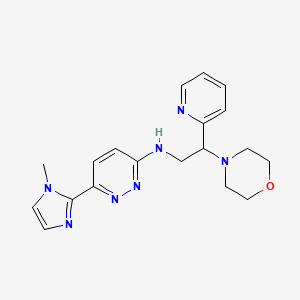

N-(3-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(3-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide and related piperazine derivatives involves strategic modifications to the piperazine nucleus to enhance their pharmacological profile. These modifications include various synthetic approaches that enable the introduction of functional groups and substituents, aiming to improve the compound's therapeutic efficacy and selectivity. Research has highlighted the versatility of the piperazine scaffold in drug discovery, demonstrating its role in the design of molecules for CNS disorders, cancer, cardiovascular diseases, and infectious diseases among others (Rathi et al., 2016).

Molecular Structure Analysis

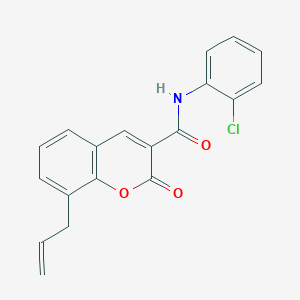

The molecular structure of N-(3-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is characterized by the presence of the piperazine ring, a six-membered nitrogen-containing heterocycle, which is a crucial element in its pharmacological activity. The structural versatility of the piperazine ring allows for a broad range of interactions with biological targets, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents on the piperazine ring can have a profound impact on the molecule's therapeutic profile (Sikazwe et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives, including N-(3-methylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide, undergo various chemical reactions that define their pharmacological potential. These reactions often involve modifications at the nitrogen atoms or the carbon adjacent to nitrogen, which can alter the compound's binding affinity to receptors or enzymes. The chemical reactivity of piperazine derivatives is a key factor in their medicinal chemistry, enabling the development of compounds with desired therapeutic actions (Caccia, 2007).

Scientific Research Applications

Discovery and Synthesis of Biological Active Compounds

Piperazine derivatives have been a focal point in the design and synthesis of molecules with significant biological activities. For example, compounds with the piperazine moiety have been explored for their potential as inhibitors, showing effects on various biological targets. This includes the discovery of piperazinecarboxamide inhibitors of soluble epoxide hydrolase, which are critical for high potency and selectivity towards specific enzymatic activities (R. K. Thalji et al., 2013).

Chemical Synthesis and Material Science

Piperazine compounds also play a role in the synthesis of new materials, such as polymers and polyamides, demonstrating the versatility of these moieties in contributing to novel chemical structures and applications. A notable study synthesized polyamides containing theophylline and thymine, highlighting the ability of piperazine derivatives to integrate into complex molecular architectures for potential use in material science and engineering (M. Hattori & M. Kinoshita, 1979).

Pharmacological Evaluation

Further research into piperazine derivatives has led to the evaluation of their pharmacological properties, including studies on their anti-HIV, antiallergy, and anti-inflammatory potentials. This demonstrates the broad spectrum of therapeutic areas where piperazine derivatives could make significant contributions (A. El‐Faham et al., 2008).

Molecular Interaction Studies

Investigations into the molecular interactions of piperazine derivatives with biological receptors shed light on their mechanism of action and potential for drug development. For instance, the study of antagonist interactions with the CB1 cannabinoid receptor provides insights into designing more effective and selective therapeutic agents (J. Shim et al., 2002).

properties

IUPAC Name |

N-(3-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-17-6-5-9-19(16-17)21-20(24)23-14-12-22(13-15-23)11-10-18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZXCTOAVBBVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)